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Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)anisole

Cat. No.: B1305484

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Fluoro-5-
(trifluoromethyl)anisole (CAS: 261951-78-4), a key intermediate in various synthetic
applications. This document details expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data
acquisition.

Chemical Structure and Properties
e |UPAC Name: 1-Fluoro-2-methoxy-4-(trifluoromethyl)benzene
e Molecular Formula: CsHeF4O

e Molecular Weight: 194.13 g/mol [1]

o Appearance: Clear colorless to pale yellow liquid

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2-Fluoro-5-
(trifluoromethyl)anisole. Note: Experimentally obtained spectra were not publicly available at
the time of this guide's compilation. The data presented is based on established spectroscopic
principles and analysis of structurally similar compounds.
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Table 1: Predicted *H NMR Data (400 MHz, CDCIs)

Chemical Shift ()

Coupling Constant

ST Multiplicity (3) Hz Assignment
~7.35-7.25 m H-4, H-6 (Aromatic)
~7.10 t J(H,F) = 8.8 H-3 (Aromatic)
~3.95 S -OCHs

Table 2: Predicted 13C NMR Data (101 MHz, CDCls)
Chemical Shift () Multiplicity Coupling Constant Assignment
ppm (J) Hz
~155.0 d 1J(C,F) = 250 C-2 (Ar-F)
~142.0 d 2J(C,F) = 15 C-1 (Ar-OCHs)
~128.0 q 2J(C,F) = 32 C-5 (Ar-CFs)
~123.5 q 1J(C,F) = 272 -CFs
~120.0 dq :J(C’F) =8.2(Ch= C-6 (Ar-H)
~118.0 d 2)(C,F) = 25 C-3 (Ar-H)
~115.0 dg :J(C’F) =8 1(Ch= C-4 (Ar-H)
~56.5 S -OCHs

Table 3: Predicted °F NMR Data (376 MHz, CDCls, referenced to CFCls)
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~-62.5 S - -CFs

~-125.0 m - Ar-F

Table 4: Infrared (IR) Spectroscopy Data (ATR-Neat)

Wavenumber (cm~—?) Intensity Assignment
3100 - 3000 Medium Aromatic C-H Stretch
2950 - 2850 Medium -OCHs C-H Stretch
1620 - 1580 Medium Aromatic C=C Bending

C-F Stretch (Aromatic) & C-F
1350 - 1150 Strong

Stretch (-CF3)

Asymmetric C-O-C Stretch
1250 - 1200 Strong

(Aryl ether)

Symmetric C-O-C Stretch (Aryl
1050 - 1000 Strong

ether)

Table 5: Mass Spectrometry (MS) Data (Electron lonization - EI)

Predicted Relative

m/z . Assignment
Intensity

194 High [M]* (Molecular lon)

179 Medium [M - CHs]*

165 Medium [M - CHOJ*

125 High [M - CFs]*

95 Medium [M - CF3 - COJ*

69 Medium [CF3]*
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Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic
data.

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal
dispersion and resolution.

e Sample Preparation:
o Accurately weigh 10-20 mg of 2-Fluoro-5-(trifluoromethyl)anisole.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
» 'H NMR Acquisition Parameters:
o Pulse Sequence: Standard single-pulse (zg30).
o Spectral Width: 16 ppm centered around 6 ppm.
o Acquisition Time: 4 seconds.
o Relaxation Delay: 2 seconds.
o Number of Scans: 16.
e 13C NMR Acquisition Parameters:
o Pulse Sequence: Proton-decoupled single-pulse (zgpg30).
o Spectral Width: 250 ppm centered around 120 ppm.
o Acquisition Time: 1.5 seconds.

o Relaxation Delay: 2 seconds.
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o Number of Scans: 1024.

e 19F NMR Acquisition Parameters:

o Pulse Sequence: Proton-decoupled single-pulse.

o

Spectral Width: 200 ppm centered around -100 ppm.

[¢]

Reference: External CFCls ( 0.0 ppm).

[¢]

Acquisition Time: 1 second.

[e]

Relaxation Delay: 2 seconds.
o Number of Scans: 64.

Data can be acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

e Instrument: Bruker Tensor 27 FT-IR or equivalent.[1]
e Technique: ATR-Neat (DuraSamplIR Il or similar).[1]

e Procedure:

o

Record a background spectrum of the clean, empty ATR crystal.

o Place a single drop of neat 2-Fluoro-5-(trifluoromethyl)anisole onto the ATR crystal
surface.

o Acquire the sample spectrum over a range of 4000-400 cm™1,
o Co-add 16 or 32 scans to improve the signal-to-noise ratio.

o Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft
tissue after analysis.

Mass spectra can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)
system with an electron ionization source.
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 lonization Mode: Electron lonization (El) at 70 eV.
e Sample Introduction:

o Prepare a dilute solution (100 pg/mL) of the analyte in a volatile solvent like
dichloromethane or ethyl acetate.

o Inject 1 pL of the solution into the GC inlet.

o Gas Chromatography (GC) Conditions:

[e]

Column: HP-5ms (30 m x 0.25 mm, 0.25 pm film thickness) or equivalent.

(¢]

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

[¢]

[¢]

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10
°C/min.

e Mass Spectrometry (MS) Conditions:
o Mass Range: Scan from m/z 40 to 400.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern by
comparing mass differences to known neutral losses.

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a liquid chemical sample such as 2-Fluoro-5-(trifluoromethyl)anisole.
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Caption: Workflow for Spectroscopic Analysis of a Liquid Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-Fluoro-5-
(trifluoromethyl)anisole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1305484#spectroscopic-data-nmr-ir-ms-of-2-fluoro-5-
trifluoromethyl-anisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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